tert-butyl N-(2-aminocycloheptyl)carbamate
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Overview
Description
tert-butyl N-(2-aminocycloheptyl)carbamate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of tert-butyl N-(2-aminocycloheptyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-aminocycloheptanone under specific conditions. The reaction is carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction conditions are mild, often conducted at room temperature, making it a convenient method for laboratory synthesis . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-butyl N-(2-aminocycloheptyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl N-(2-aminocycloheptyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in the study of biochemical pathways and protein interactions.
Industry: It is used in the production of various chemical intermediates and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of tert-butyl N-(2-aminocycloheptyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting biochemical pathways . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-butyl N-(2-aminocycloheptyl)carbamate can be compared with other similar compounds, such as:
tert-butyl carbamate: A simpler compound used in similar applications but with different reactivity and properties.
tert-butyl N-(2-mercaptoethyl)carbamate: Another related compound with a thiol group, used in cross-linking reactions.
N-Boc-2-aminoacetaldehyde: A compound with similar protective groups but different functional groups and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl N-(2-aminocycloheptyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9(10)13/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUOCDHGKNYESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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